

# Cyclo(D-Ala-Val) CAS number and chemical identifiers

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Compound of Interest		
Compound Name:	Cyclo(D-Ala-Val)	
Cat. No.:	B176469	Get Quote

## An In-depth Technical Guide to Cyclo(D-Ala-Val)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for the cyclic dipeptide **Cyclo(D-Ala-Val)**. It is intended for an audience of researchers, scientists, and professionals in drug development. While extensive efforts have been made to gather specific data, detailed experimental protocols, quantitative biological data, and established signaling pathways for **Cyclo(D-Ala-Val)** are not readily available in the public domain. Therefore, this guide presents the known chemical identifiers and supplements the absence of specific data with generalized information and conceptual frameworks based on related cyclic dipeptides.

### Core Chemical Identity of Cyclo(D-Ala-Val)

**Cyclo(D-Ala-Val)** is a cyclic dipeptide, a class of organic compounds characterized by a six-membered diketopiperazine ring. This structure is formed from the condensation of two amino acids, in this case, D-Alanine and L-Valine. The stereochemistry of the constituent amino acids is crucial for its three-dimensional structure and potential biological activity.

#### **Chemical Identifiers**

A summary of the key chemical identifiers for **Cyclo(D-Ala-Val)** is presented in Table 1. This information is fundamental for the accurate identification and sourcing of the compound for



#### research purposes.

Identifier	Value	Reference
CAS Number	15136-27-3	[1]
Molecular Formula	C8H14N2O2	[1]
Molecular Weight	170.21 g/mol	[1]
IUPAC Name	(3R,6S)-3-methyl-6-(propan-2-yl)piperazine-2,5-dione	[1]
InChI	InChI=1S/C8H14N2O2/c1- 4(2)6-8(12)9-5(3)7(11)10-6/h4- 6H,1-3H3,(H,9,12) (H,10,11)/t5-,6+/m1/s1	[1]
InChlKey	ORLDMMKUTCCBSM- RITPCOANSA-N	[1]
Canonical SMILES	CC1C(=O)NC(C(=O)N1)C(C)C	[1]
Synonyms	CYCLO(-D-ALA-VAL), (3R,6S)-3-methyl-6-propan-2- ylpiperazine-2,5-dione	[1]

## **Physicochemical and Predicted Properties**

Detailed experimental data on the physicochemical properties of **Cyclo(D-Ala-Val)** are limited. However, computational predictions provide valuable insights into its characteristics.

Property	Predicted Value
рКа	13.16 ± 0.60
Storage Temperature	-15°C

## **Biological Context and Potential Applications**



Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of natural products with a wide range of biological activities. While specific quantitative data for **Cyclo(D-Ala-Val)** is scarce, the broader family of CDPs has been implicated in various biological processes, suggesting potential areas of investigation for this specific molecule.

General biological activities attributed to cyclic dipeptides include:

- Antibacterial and Antifungal Activity: Many CDPs exhibit antimicrobial properties.
- Antitumor Activity: Some CDPs have been shown to inhibit the growth of cancer cell lines.
- Quorum Sensing Modulation: CDPs can interfere with bacterial communication systems.
- Enzyme Inhibition: Certain CDPs have been identified as inhibitors of specific enzymes.

**Cyclo(D-Ala-Val)** has been mentioned in the context of peptide screening and as a potential building block in the synthesis of novel antimicrobial agents.[2] This suggests its potential utility in drug discovery and development, particularly in the field of infectious diseases.

# Experimental Protocols: A Generalized Approach to Synthesis

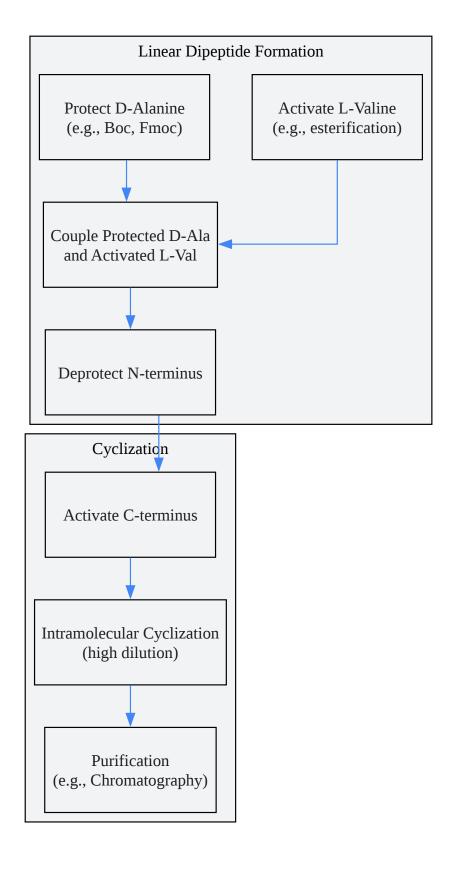
A specific, detailed experimental protocol for the synthesis of **Cyclo(D-Ala-Val)** is not readily available in published literature. However, a general methodology for the synthesis of cyclic dipeptides can be outlined. This typically involves the coupling of the two constituent amino acids to form a linear dipeptide, followed by an intramolecular cyclization reaction.

It is crucial to note that the following is a generalized protocol and would require optimization for the specific synthesis of **Cyclo(D-Ala-Val)**.

#### **General Synthesis Workflow**

The synthesis can be conceptualized as a two-step process: formation of the linear dipeptide and its subsequent cyclization.





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Fig. 1: Generalized workflow for cyclic dipeptide synthesis.



#### **Methodological Details (General)**

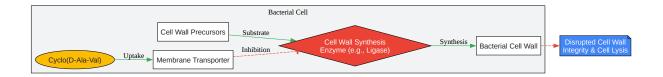
- Protection of Amino Acids: The amino group of D-Alanine is typically protected with a suitable protecting group (e.g., Boc or Fmoc) to prevent self-polymerization. The carboxylic acid group of L-Valine may be activated, for example, by conversion to a methyl or ethyl ester.
- Peptide Coupling: The protected D-Alanine and activated L-Valine are coupled using a standard peptide coupling reagent (e.g., DCC, HBTU).
- Deprotection: The N-terminal protecting group of the resulting linear dipeptide is removed.
- Cyclization: The linear dipeptide is subjected to cyclization conditions. This is often carried
  out under high dilution to favor intramolecular cyclization over intermolecular polymerization.
  The C-terminal ester is activated, often by saponification followed by the use of a coupling
  agent, to facilitate the formation of the amide bond.
- Purification: The final product, **Cyclo(D-Ala-Val)**, is purified from the reaction mixture using techniques such as column chromatography or recrystallization.

### Signaling Pathways: A Conceptual Framework

Specific signaling pathways modulated by **Cyclo(D-Ala-Val)** have not been elucidated. However, based on the known activities of other cyclic dipeptides, a hypothetical signaling pathway can be proposed to guide future research. For instance, if **Cyclo(D-Ala-Val)** were to exhibit antimicrobial activity by disrupting bacterial cell wall synthesis, a conceptual pathway could be envisioned.

Disclaimer: The following diagram is a hypothetical representation and is not based on experimental data for Cyclo(D-Ala-Val).





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Fig. 2: Hypothetical signaling pathway for **Cyclo(D-Ala-Val)** as a bacterial cell wall synthesis inhibitor.

This conceptual diagram illustrates a possible mechanism where **Cyclo(D-Ala-Val)** is taken up by a bacterial cell and subsequently inhibits a key enzyme involved in the synthesis of the cell wall, leading to cell lysis. This model provides a testable hypothesis for future experimental investigations into the biological activity of **Cyclo(D-Ala-Val)**.

#### **Future Directions**

The current body of knowledge on **Cyclo(D-Ala-Val)** is largely limited to its chemical identity. To unlock its full potential for drug development and other applications, future research should focus on:

- Quantitative Biological Assays: Systematic screening of Cyclo(D-Ala-Val) against a panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its biological activity profile and quantify its potency (e.g., MIC, IC50 values).
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by Cyclo(D-Ala-Val) to understand how it exerts its biological effects.
- Development of Optimized Synthesis Protocols: Establishment of a robust and scalable synthesis method for Cyclo(D-Ala-Val) to ensure a reliable supply for research and development.



 Structural Biology: Determination of the three-dimensional structure of Cyclo(D-Ala-Val) in complex with its biological targets to guide the design of more potent and selective analogs.

In conclusion, while **Cyclo(D-Ala-Val)** remains a relatively understudied cyclic dipeptide, its structural class is rich in biological activity. This technical guide provides the foundational chemical information and outlines a roadmap for future research that could uncover novel therapeutic applications for this intriguing molecule.

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#### References

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